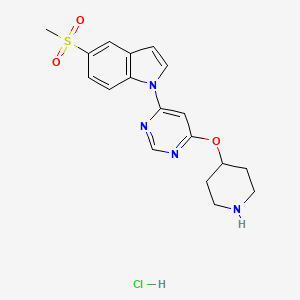
5-(methylsulfonyl)-1-(6-(piperidin-4-yloxy)pyrimidin-4-yl)-1H-indole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylsulfonyl)-1-(6-(piperidin-4-yloxy)pyrimidin-4-yl)-1H-indole hydrochloride is a synthetic organic compound often used in chemical and biological research. Its structure features an indole core, a piperidinyl side chain, and sulfonyl groups, making it an intriguing candidate for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, beginning with the construction of the indole core. Key steps often include:
Formation of Indole Core: : Utilization of Fischer indole synthesis, where phenylhydrazine derivatives react with ketones or aldehydes under acidic conditions.
Pyrimidinyl Substitution: : Incorporation of the pyrimidinyl ring through nucleophilic aromatic substitution, typically involving halopyrimidines and appropriate nucleophiles.
Piperidinyl Addition: : Addition of a piperidinyl group via a substitution reaction.
Sulfonyl Group Addition: : Introduction of methylsulfonyl group under sulfonylation conditions, often using reagents like methylsulfonyl chloride in the presence of bases.
Industrial Production Methods: In an industrial setting, the compound is produced using scalable processes, which include optimized reaction conditions for high yields and purity. Continuous flow synthesis and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound may undergo oxidation reactions, particularly at the piperidinyl and indole moieties.
Reduction: : Reduction reactions can modify functional groups, such as converting sulfonyl groups into thiols under specific conditions.
Substitution: : Various substitution reactions can occur, especially at positions on the pyrimidinyl and indole rings.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide, or other peroxides.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride.
Substitution Reactions: : Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed: Products from these reactions typically include modified versions of the original compound, with changes in functional groups leading to derivatives with potential new applications.
Applications De Recherche Scientifique
Chemistry:
Catalysis: : As a ligand in metal-catalyzed reactions, potentially influencing selectivity and efficiency.
Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Enzyme Inhibition: : May act as an inhibitor for specific enzymes, useful in studying metabolic pathways.
Drug Development:
Material Science: : Could be used in creating new materials with unique properties due to its complex structure.
Mécanisme D'action
Molecular Targets and Pathways: The compound's mechanism of action may involve binding to specific protein or enzyme active sites, altering their activity. Pathways influenced could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Comparison: Compared to similar indole-based compounds, 5-(methylsulfonyl)-1-(6-(piperidin-4-yloxy)pyrimidin-4-yl)-1H-indole hydrochloride stands out due to its unique substitution pattern and functional groups, which can influence its reactivity and interactions.
Similar Compounds:Indole Derivatives: : Compounds like indole-3-carbinol or indomethacin.
Pyrimidine Analogues: : Such as 4-chloropyrimidine or 2,4-diaminopyrimidine.
And there you have it—an in-depth look at this compound. It’s a mouthful, but science rarely makes things simple, does it?
Propriétés
Formule moléculaire |
C18H21ClN4O3S |
|---|---|
Poids moléculaire |
408.9 g/mol |
Nom IUPAC |
5-methylsulfonyl-1-(6-piperidin-4-yloxypyrimidin-4-yl)indole;hydrochloride |
InChI |
InChI=1S/C18H20N4O3S.ClH/c1-26(23,24)15-2-3-16-13(10-15)6-9-22(16)17-11-18(21-12-20-17)25-14-4-7-19-8-5-14;/h2-3,6,9-12,14,19H,4-5,7-8H2,1H3;1H |
Clé InChI |
ZCCGLFCHHKCLMB-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC2=C(C=C1)N(C=C2)C3=CC(=NC=N3)OC4CCNCC4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















